![molecular formula C8H10N4OS B14322370 1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- CAS No. 109508-42-1](/img/structure/B14322370.png)
1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound features a triazole ring fused to a pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl aminomethylenemalonates with aminoazoles, followed by cyclization under high temperature or microwave activation . Another approach includes the use of sodium ethylate in ethanol to facilitate the formation of the triazolo-pyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: It is used in studies exploring its cytotoxic effects on various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s fit into the CDK2 active site through essential hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits kinase inhibitory properties and is used in similar biological applications.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methylthio group contributes to its distinct interaction with molecular targets, enhancing its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
109508-42-1 |
|---|---|
Molekularformel |
C8H10N4OS |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
7,8-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4OS/c1-5-4-6(13)12-7(11(5)2)9-10-8(12)14-3/h4H,1-3H3 |
InChI-Schlüssel |
GEVDEBMWTUYELT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(=NN=C2SC)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


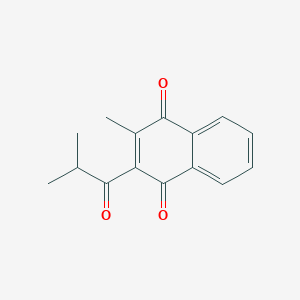
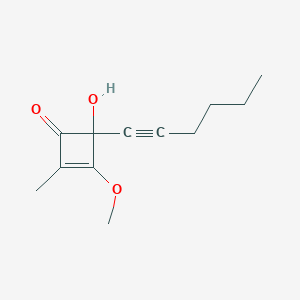
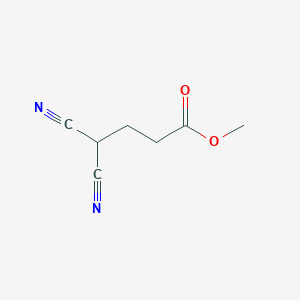

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
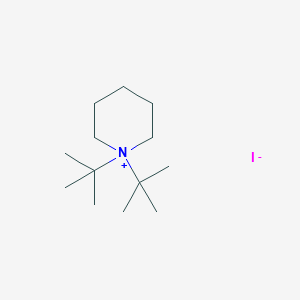
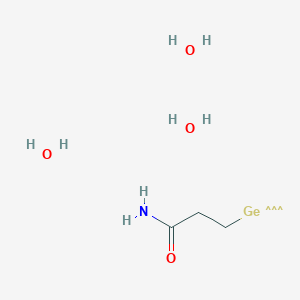
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
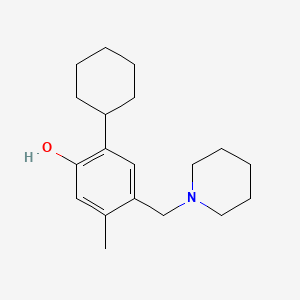


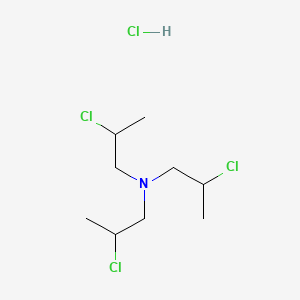
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
